molecular formula C16H41N2O4P B14122445 Bis(N,N,N-triethylethanaminium) hydrogen phosphate CAS No. 26850-79-3

Bis(N,N,N-triethylethanaminium) hydrogen phosphate

Cat. No.: B14122445
CAS No.: 26850-79-3
M. Wt: 356.48 g/mol
InChI Key: KVTGAFMPJKTYNO-UHFFFAOYSA-L
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Description

Bis(N,N,N-triethylethanaminium) hydrogen phosphate is a quaternary ammonium phosphate salt with the molecular formula $ \text{(C}8\text{H}{20}\text{N)}2\text{HPO}4 $. Structurally, it consists of two triethylammonium cations ($ \text{N,N,N-triethylethanaminium} $) paired with a hydrogen phosphate anion ($ \text{HPO}_4^{2-} $).

Properties

CAS No.

26850-79-3

Molecular Formula

C16H41N2O4P

Molecular Weight

356.48 g/mol

IUPAC Name

hydrogen phosphate;tetraethylazanium

InChI

InChI=1S/2C8H20N.H3O4P/c2*1-5-9(6-2,7-3)8-4;1-5(2,3)4/h2*5-8H2,1-4H3;(H3,1,2,3,4)/q2*+1;/p-2

InChI Key

KVTGAFMPJKTYNO-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.OP(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(tetraethylammonium) hydrogen phosphate can be synthesized through the reaction of tetraethylammonium hydroxide with phosphoric acid. The reaction typically occurs in an aqueous solution, and the product is isolated by crystallization. The general reaction is as follows:

2(C8H20N)OH+H3PO4(C8H20N)2HPO4+2H2O2 (C_8H_{20}N)OH + H_3PO_4 \rightarrow (C_8H_{20}N)_2HPO_4 + 2 H_2O 2(C8​H20​N)OH+H3​PO4​→(C8​H20​N)2​HPO4​+2H2​O

Industrial Production Methods

In industrial settings, the production of bis(tetraethylammonium) hydrogen phosphate involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the product is purified through crystallization and filtration processes. The purity of the final product is ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Bis(tetraethylammonium) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different phosphate derivatives.

    Reduction: Reduction reactions can convert the hydrogen phosphate anion into other phosphorus-containing species.

    Substitution: The tetraethylammonium cations can be substituted with other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ion-exchange resins or other cationic reagents facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphate esters and other oxidized phosphorus compounds.

    Reduction: Reduced phosphorus species such as phosphites.

    Substitution: New quaternary ammonium salts with different cations.

Scientific Research Applications

Bis(tetraethylammonium) hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in studies involving ion channels and membrane transport due to its ability to interact with biological membranes.

    Medicine: Research on its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.

    Industry: Utilized in the production of high-silica zeolites and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of bis(tetraethylammonium) hydrogen phosphate involves its interaction with molecular targets such as ion channels and enzymes. The tetraethylammonium cations can block specific potassium channels, affecting the flow of ions across cell membranes. This property makes it valuable in electrophysiological studies and the development of ion channel blockers.

Comparison with Similar Compounds

Structural Analogues in Quaternary Ammonium Phosphates

Quaternary ammonium phosphates vary primarily in alkyl chain length, substitution patterns, and anion composition. Below is a comparative analysis based on CAS-registered analogues (Table 1):

Table 1: Key Structural Analogues

Compound Name CAS No. Molecular Formula Key Features
Tetrabutylammonium dihydrogen phosphate 5574-97-0 $ \text{(C}{16}\text{H}{36}\text{N)}2\text{H}2\text{PO}_4 $ Longer alkyl chains enhance lipophilicity; used in organic synthesis
N,N,N-Triethylethanaminium tridecafluorohexane-1-sulfonate 108427-55-0 $ \text{C}8\text{H}{20}\text{N} \cdot \text{C}6\text{H}4\text{F}{13}\text{O}3\text{S} $ Fluorinated sulfonate anion increases thermal stability; PFAS-related environmental concerns
1-Butanaminium, N,N,N-tributyl-, phosphate (3:1) 21225-19-4 $ \text{(C}{12}\text{H}{28}\text{N)}3\text{PO}4 $ Higher charge ratio (3:1) improves ionic strength; limited solubility in non-polar media
Key Observations:

Alkyl Chain Impact :

  • Bis(N,N,N-triethylethanaminium) hydrogen phosphate, with shorter ethyl groups, likely exhibits higher water solubility compared to tetrabutylammonium derivatives .
  • Longer alkyl chains (e.g., dodecyl or octadecyl in ) increase hydrophobicity, making such compounds suitable for surfactant applications.

Fluorinated anions (e.g., PFAS in –6) confer thermal and chemical stability but raise regulatory concerns due to environmental persistence .

Charge Ratios: Mono- or dihydrogen phosphate salts (1:1 or 2:1 charge ratios) differ in solubility and ionic strength compared to 3:1 salts like 1-Butanaminium phosphate (CAS 21225-19-4), which may precipitate in aqueous solutions .

Functional and Application-Based Comparisons

Pharmaceutical and Analytical Chemistry
  • Chromatography : Tetrabutylammonium dihydrogen phosphate (CAS 5574-97-0) is widely used as an ion-pairing reagent in HPLC. This compound may offer similar utility but with faster elution times due to reduced hydrophobicity .
  • Drug Delivery: Triethylammonium groups are less cytotoxic than longer-chain analogues, making them preferable in pharmaceutical formulations (e.g., –8 highlight triethylammonium in bioactive phosphonothiolates) .
Environmental and Regulatory Considerations
  • PFAS-containing analogues (–6) are restricted under EU RoHS due to bioaccumulation risks, whereas phosphate-based quaternary ammonium salts face fewer regulatory hurdles .

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